molecular formula C8H11BrN2 B1437685 5-bromo-N-isopropylpyridin-2-amine CAS No. 443339-43-3

5-bromo-N-isopropylpyridin-2-amine

Cat. No.: B1437685
CAS No.: 443339-43-3
M. Wt: 215.09 g/mol
InChI Key: UMZUXTPLNJIIJU-UHFFFAOYSA-N
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Description

5-bromo-N-isopropylpyridin-2-amine is a chemical compound that belongs to the class of substituted pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The bromine atom at the 5-position and the isopropyl group attached to the nitrogen atom make this compound unique. It is used in various fields of scientific research due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-isopropylpyridin-2-amine typically involves the selective amination of 2-amino-5-bromopyridine. One common method is the copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino-5-bromopyridine . This reaction provides excellent yields and is generally mild and economical.

Industrial Production Methods

Industrial production of this compound may involve large-scale copper-catalyzed amination reactions. The use of palladium-catalyzed Suzuki cross-coupling reactions is also common for synthesizing various pyridine derivatives . These methods are scalable and can produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-isopropylpyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-bromo-N-isopropylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-isopropylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form bonds with various biological molecules, influencing their function and activity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZUXTPLNJIIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651963
Record name 5-Bromo-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443339-43-3
Record name 5-Bromo-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-chloropyrimidine (600 mg) in THF (10 mL) was added isopropylamine (5.30 mL) and the reaction heated at 65° C. for 16 h. After cooling to room temperature the mixture was poured into 2 M aqueous HCl (30 mL) and washed with dichloromethane (30 mL). The aqueous layer was made basic with sodium carbonate and the product extracted into dichloromethane (3×20 mL). The organic layers were dried (MgSO4) and reduced in vacuo to give (5-bromo-pyridin-2-yl)-isopropylamine as an off-white solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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